1,8-Phenanthroline, 8-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Phenanthroline, 8-oxide is a derivative of 1,10-phenanthroline, a well-known chelating agent. This compound is characterized by the presence of an oxygen atom attached to the nitrogen atom at the 8th position of the phenanthroline ring. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in numerous chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Phenanthroline, 8-oxide can be synthesized through the oxidation of 1,8-phenanthroline. One common method involves the use of peroxomonosulfate ion as an oxidizing agent in an acidic aqueous solution . The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1,8-Phenanthroline, 8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to 1,8-phenanthroline using appropriate reducing agents.
Substitution: The nitrogen and oxygen atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion in acidic aqueous solution.
Reduction: Common reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: 1,8-Phenanthroline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,8-Phenanthroline, 8-oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metalloenzymes and their inhibition mechanisms.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1,8-Phenanthroline, 8-oxide primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes, disrupt metal-dependent biological processes, and facilitate various catalytic reactions . The molecular targets include metalloenzymes and metal ions involved in biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A well-known chelating agent with similar coordination properties.
2,2’-Bipyridine: Another chelating ligand with comparable stability and coordination capabilities.
1,7-Phenanthroline: A structural isomer with different chelating properties.
Uniqueness
1,8-Phenanthroline, 8-oxide is unique due to the presence of the oxygen atom at the 8th position, which enhances its ability to form stable complexes with metal ions. This structural modification also imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
42948-70-9 |
---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
8-oxido-1,8-phenanthrolin-8-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-5-11-10(8-14)4-3-9-2-1-6-13-12(9)11/h1-8H |
InChI Key |
GOLNXIDQBSDMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=[N+](C=C3)[O-])N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.